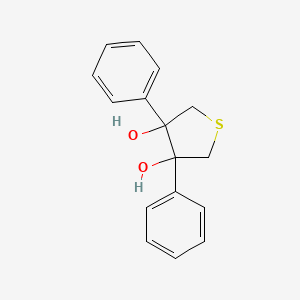
3,4-Diphenylthiolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenylthiolane-3,4-diol is an organic compound characterized by a thiolane ring substituted with two phenyl groups and two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenylthiolane-3,4-diol can be synthesized through the reduction of corresponding diketones or through dihydroxylation of alkenes. One common method involves the reduction of propiophenone in a solution of dimethylformamide using galvanostatic electrolysis with a platinum or nickel cathode and a magnesium or zinc anode at a current of 0.2 A and a temperature of 30°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylthiolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding thiolanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of thiolanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,4-Diphenylthiolane-3,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving thiolane derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenylthiolane-3,4-diol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s thiolane ring can also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylhexane-3,4-diol: Similar structure but with a hexane backbone.
Flavan-3,4-diols: Flavonoid compounds with similar diol functionality.
Uniqueness
Its combination of phenyl and hydroxyl groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
836606-03-2 |
|---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3,4-diphenylthiolane-3,4-diol |
InChI |
InChI=1S/C16H16O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(15,18)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI Key |
DMHJGIQAPAELJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















